molecular formula C23H21FN4O2 B10944406 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10944406
M. Wt: 404.4 g/mol
InChI Key: HWSRKUCDAGHDOT-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, an oxazole ring, and a fluorobenzyl group. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or organometallic compounds.

    Coupling Reactions: These reactions, such as Suzuki-Miyaura coupling, are used to form carbon-carbon bonds between aromatic rings.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c1-14-21(15(2)28(26-14)13-17-9-11-19(24)12-10-17)25-23(29)20-16(3)30-27-22(20)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,25,29)

InChI Key

HWSRKUCDAGHDOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Origin of Product

United States

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